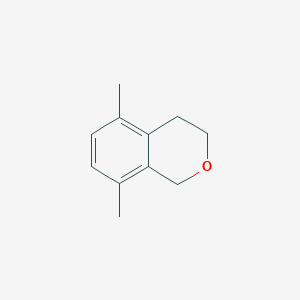
(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanamine: is a heterocyclic organic compound that features a pyridine ring substituted with bromine, trifluoromethyl, and methanamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of 2-bromo-5-(trifluoromethyl)pyridine as a starting material, which is then subjected to amination reactions to introduce the methanamine group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed amination reactions is common in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Yield substituted pyridine derivatives.
Oxidation Reactions: Produce pyridine oxides.
Reduction Reactions: Form primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability under various conditions make it suitable for large-scale applications .
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and methanamine groups facilitate binding to target proteins or enzymes, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 5-Bromo-3-(trifluoromethyl)-2-pyridinol
- 2-Bromo-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanamine is unique due to the presence of the methanamine group, which imparts distinct reactivity and biological activity. The trifluoromethyl group in all these compounds contributes to their stability and lipophilicity, but the specific combination of substituents in this compound makes it particularly versatile for various applications .
Propiedades
Fórmula molecular |
C7H6BrF3N2 |
|---|---|
Peso molecular |
255.03 g/mol |
Nombre IUPAC |
[3-bromo-5-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H,2,12H2 |
Clave InChI |
PGFLSCDZWBRFNX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Br)CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


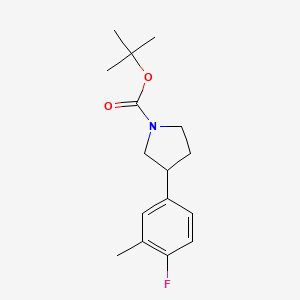
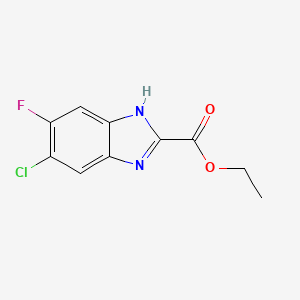
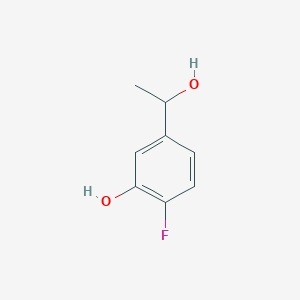
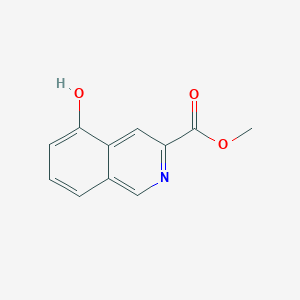
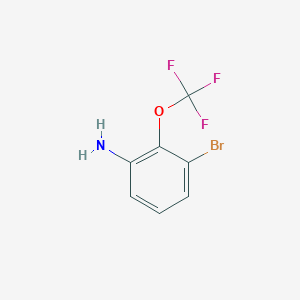
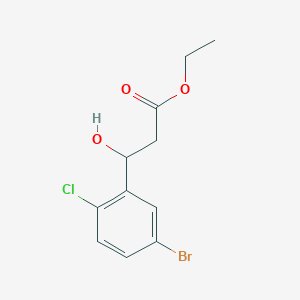
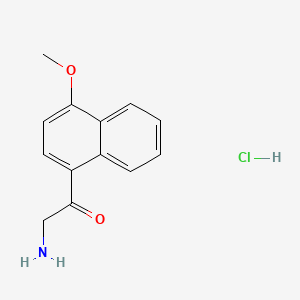
![2-Methylthiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13671542.png)
![4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine](/img/structure/B13671546.png)
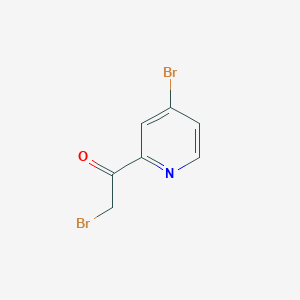
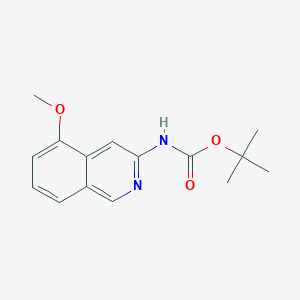
![3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13671559.png)
![4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13671567.png)
